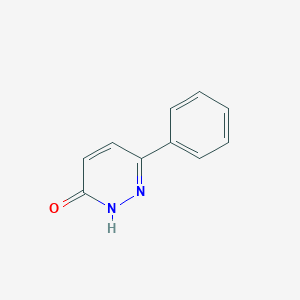

6-Phenylpyridazin-3(2H)-one

説明

Significance of Pyridazinone Heterocycles in Contemporary Organic and Medicinal Chemistry

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the fields of organic and medicinal chemistry. scilit.comscholarsresearchlibrary.com Their six-membered ring structure, containing two adjacent nitrogen atoms, provides a unique scaffold that is amenable to various chemical modifications. scholarsresearchlibrary.comrjptonline.org This structural versatility allows for the synthesis of a wide array of derivatives with diverse physicochemical properties. scilit.com

The pyridazinone nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. scholarsresearchlibrary.comnih.gov This has led to the investigation of pyridazinone derivatives for a broad spectrum of potential pharmacological activities. scholarsresearchlibrary.comresearchgate.net The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring also contribute to its favorable interactions with biological macromolecules. nih.gov

Historical Trajectories and Current Research Landscape of 6-Phenylpyridazin-3(2H)-one Studies

The study of pyridazinone derivatives has a rich history, with initial research focusing on their synthesis and fundamental chemical properties. scholarsresearchlibrary.com Over time, the focus has expanded to include their potential applications in various fields. This compound, a specific derivative with a phenyl group at the 6-position, has been a subject of interest due to its potential as a cardiotonic agent. mdpi.com

Current research on this compound and its analogs is multifaceted. nih.gov Medicinal chemists are exploring its potential in drug discovery, particularly in the development of novel therapeutic agents. nih.gov The compound also serves as a valuable building block in organic synthesis for the creation of more complex molecules. scholarsresearchlibrary.com Furthermore, studies are being conducted to understand its physicochemical properties, such as solubility, which is crucial for its potential applications. mdpi.comresearchgate.net

Overarching Research Questions and Academic Objectives Driving Investigations on the Compound

The investigation into this compound is driven by several key research questions and academic objectives. A primary goal is to elucidate the structure-activity relationships (SAR) of its derivatives. mdpi.com This involves synthesizing new analogs with different substituents and evaluating how these modifications affect their chemical and biological properties. mdpi.com

Another major objective is the development of efficient and sustainable synthetic methods for this compound and its derivatives. jocpr.comresearchgate.net Researchers are also focused on thoroughly characterizing the compound using various spectroscopic and analytical techniques to establish a comprehensive understanding of its molecular structure and purity. mdpi.com The exploration of its reactivity and potential as a scaffold for creating novel molecular architectures remains a significant area of investigation. scilit.com

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2166-31-6 |

| Molecular Formula | C₁₀H₈N₂O |

| Molar Mass | 172.18 g/mol mdpi.com |

Synthesis and Characterization

The synthesis of this compound is a well-established process in organic chemistry. A common method involves the condensation of 4-oxo-4-phenylbutanoic acid with hydrazine (B178648) hydrate (B1144303). mdpi.com This reaction provides a straightforward route to the pyridazinone core.

The structural elucidation and confirmation of the synthesized compound rely on a suite of modern analytical techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are instrumental in determining the arrangement of atoms within the molecule. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the compound, such as the carbonyl (C=O) and N-H groups. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. mdpi.com

Elemental Analysis : This technique provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the molecule, further verifying its empirical formula. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUIPRDMWWBTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176043 | |

| Record name | 6-Phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-31-6 | |

| Record name | 6-Phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-6-pyridazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2166-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-6-PYRIDAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XCL934PMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 Phenylpyridazin 3 2h One and Its Analogues

Advanced Synthetic Pathways for the Core Pyridazinone Scaffold

The construction of the fundamental pyridazinone ring can be achieved through various innovative strategies that offer advantages in terms of efficiency, selectivity, and sustainability.

Multicomponent Reactions and Convergent Syntheses

A notable example is the one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones. This reaction proceeds by the condensation of an arylglyoxal with an alkyl 2-cyanoacetate in the presence of hydrazine (B178648) hydrate (B1144303). The reaction is highly regioselective and can be performed in water, highlighting its green chemistry credentials. Similarly, microwave-assisted one-pot, three-component syntheses have been developed for novel thiazolyl-pyridazinediones, demonstrating the versatility of this approach in creating diverse pyridazinone-based scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |

| Arylglyoxal | Alkyl 2-cyanoacetate | Hydrazine hydrate | Water, Room Temperature | 6-Aryl-4-cyano-3(2H)-pyridazinone | Good | |

| Maleic anhydride | Thiosemicarbazide | Hydrazonoyl chlorides | Microwave, 150 °C, Chitosan | 1-Thiazolyl-pyridazinedione derivatives | High | |

| 3′,4′-Dimethoxyacetophenone | Glyoxylic acid monohydrate | Hydrazine hydrate | Acetic acid, reflux | 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one | Not specified |

Stereoselective and Regioselective Synthetic Strategies

The development of stereoselective and regioselective methods for the synthesis of pyridazinone derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Diastereoselective synthesis of cyclopenta-pyridazinones has been achieved via a radical cyclization approach. This strategy has been applied in synthetic studies towards the marine alkaloid halichlorine. The synthesis of chiral pyridazin-3(2H)-ones has also been reported, with the pure enantiomers being evaluated for their biological activity. The absolute configuration of these chiral pyridazinones was determined using chiral HPLC and chiroptical studies.

Regioselectivity is another critical aspect, particularly when introducing substituents onto the pyridazinone ring. The synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones from arylglyoxals, alkyl 2-cyanoacetates, and hydrazine hydrate proceeds with high regioselectivity.

| Strategy | Reactants | Key Step | Product | Stereoselectivity/Regioselectivity | Reference |

| Diastereoselective Synthesis | 4-Pentenoic acid derivative | Myers' diastereoselective alkylation and radical cyclization | Chiral cyclopenta-pyridazinone | High diastereoselectivity | |

| Enantioselective Synthesis | Racemic 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones | Chiral HPLC separation | Pure enantiomers | Enantiomerically pure | |

| Regioselective Synthesis | Arylglyoxals, Alkyl 2-cyanoacetates, Hydrazine hydrate | One-pot three-component reaction | 6-Aryl-4-cyano-3(2H)-pyridazinone | High regioselectivity for the 6-aryl isomer |

Sustainable and Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. In the context of pyridazinone synthesis, several green chemistry approaches have been successfully implemented.

Microwave-assisted synthesis has proven to be a highly effective method for accelerating the synthesis of pyridazinone derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) to form pyridazines was significantly accelerated using microwave irradiation.

The use of water as a solvent is another cornerstone of green chemistry. The one-pot synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones has been successfully carried out in water, avoiding the use of volatile organic solvents.

| Green Approach | Reactants | Conditions | Product | Advantages | Reference |

| Microwave-assisted synthesis | Acetylenes, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Dichloromethane, 150 °C | 3,6-Di(pyridin-2-yl)pyridazines | Reduced reaction time from days to hours | |

| Microwave-assisted synthesis | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl chlorides | 150 °C, Chitosan catalyst | Thiazolyl-pyridazinediones | High yields, short reaction time | |

| Synthesis in water | Arylglyoxals, Alkyl 2-cyanoacetates, Hydrazine hydrate | Room Temperature | 6-Aryl-4-cyano-3(2H)-pyridazinones | Avoids organic solvents, simple procedure |

Functionalization and Modification Techniques

The versatility of the 6-phenylpyridazin-3(2H)-one scaffold lies in its susceptibility to a variety of functionalization and modification reactions, allowing for the synthesis of a diverse library of derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions for Pyridazinone Derivatives

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification. N-alkylation is a straightforward method to introduce a variety of substituents, which can significantly influence the biological activity of the resulting compounds. The reaction is typically carried out by treating the pyridazinone with an alkyl halide in the presence of a base. For instance, a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized by reacting 5-chloro-6-phenylpyridazin-3(2H)-one with various benzyl (B1604629) halides.

N-acylation of the pyridazinone ring can be achieved using acylating agents such as acyl chlorides. 2-Acyl-4,5-dichloropyridazin-3-ones have been reported as stable and chemoselective N-acylating reagents for amines. This suggests a viable route for the N-acylation of the pyridazinone core itself.

| Reaction | Substrate | Reagent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| N-Alkylation | 5-Chloro-6-phenylpyridazin-3(2H)-one | 3-Chlorobenzyl chloride | Not specified | Not specified | 5-Chloro-2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | 83 | |

| N-Alkylation | 5-Chloro-6-phenylpyridazin-3(2H)-one | 2-Methylbenzyl chloride | Not specified | Not specified | 5-Chloro-2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one | 78 | |

| N-Alkylation | 5-Chloro-6-phenylpyridazin-3(2H)-one | 3-Methoxybenzyl chloride | Not specified | Not specified | 5-Chloro-2-(3-methoxybenzyl)-6-phenylpyridazin-3(2H)-one | 76 | |

| N-Acylation | Pyridazin-3-ones | Acyl chlorides | Triethylamine | Not specified | 2-Acylpyridazin-3-ones | Good to excellent |

Halogenation and Substituent Introduction at Specific Ring Positions

The introduction of substituents at various positions on the pyridazinone ring is a key strategy for modulating the pharmacological properties of these compounds. Halogenation, particularly chlorination, is a common first step, providing a handle for further functionalization through cross-coupling reactions. For example, this compound can be treated with phosphorus oxychloride to yield 3-chloro-6-phenylpyridazine. The resulting halopyridazinone can then undergo nucleophilic substitution or, more versatilely, participate in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been extensively used to introduce aryl and heteroaryl groups at the halogenated positions of the pyridazinone ring. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aromatic boronic acids to synthesize a series of thienylpyridazine derivatives. Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones have also been developed, where a chloropyridazine-containing resin is reacted with arylboronic acids under Suzuki conditions.

| Reaction | Substrate | Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Chlorination | This compound | Phosphorus oxychloride | - | Reflux | 3-Chloro-6-phenylpyridazine | Not specified | |

| Suzuki Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | DME, ethanol, 2 M Na₂CO₃, 80 °C | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28 | |

| Suzuki Coupling | Chloropyridazine-containing resin | Arylboronic acids | Palladium catalyst | Not specified | Resin-bound 6-arylpyridazinones | High purity |

Direct C-H and N-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds represents an efficient and atom-economical approach to modifying the this compound core, avoiding the need for pre-functionalized starting materials.

A notable advancement in the functionalization of pyridazinones is the development of a ruthenium-catalyzed switchable reaction that selectively modifies either the N-H or C-H bond. researchgate.netresearchgate.net This method allows for the alkenylation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one at two distinct sites, with the outcome controlled by the reaction atmosphere. researchgate.net

When the reaction is conducted under a nitrogen (N₂) atmosphere, N-H alkenylation is the predominant pathway. In contrast, performing the reaction under an oxygen (O₂) atmosphere switches the selectivity to favor C-H alkenylation at the ortho-position of the phenyl ring. researchgate.net This switchable reactivity is achieved using two optimized ruthenium catalytic systems, providing excellent activity and high selectivity for a broad range of functional groups. researchgate.net

The reaction conditions for both pathways are summarized below:

| Functionalization Site | Atmosphere | Catalyst System (Example) | Temperature | Outcome |

| N-H Bond | Nitrogen (N₂) | RuCl₃ / Ligand | 120 °C | N-alkenylation products |

| C-H Bond (Phenyl Ring) | Oxygen (O₂) | [Ru(p-cymene)Cl₂]₂ | 120 °C | C-alkenylation products |

This dual-mode catalysis offers a simple and efficient tool for the selective modification of two crucial positions on the pyridazinone pharmacophore. researchgate.netresearchgate.net

The mechanism of transition metal-catalyzed C-H activation is a subject of extensive research, with insights crucial for developing new and improved synthetic methods. doaj.orgmdpi.com In the context of the ruthenium-catalyzed alkenylation of pyridazinones, the reaction likely proceeds through a directed pathway where the pyridazinone moiety acts as a directing group, guiding the catalyst to a specific C-H or N-H bond. researchgate.net

For C-H activation, the process generally involves the coordination of a directing group on the substrate to the metal center. This is followed by the cleavage of a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner (e.g., an alkyne), and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst. rsc.orgnih.gov

In the ruthenium-catalyzed system for pyridazinones, the switch in selectivity between N-H and C-H functionalization by changing the atmosphere from nitrogen to oxygen is a key mechanistic feature. researchgate.net While detailed mechanistic studies for this specific reaction are ongoing, it is hypothesized that oxygen may play a role in catalyst oxidation state or ligand coordination, thereby altering its reactivity and directing group preference. The N-H bond, being more acidic and accessible, is likely functionalized under the initial catalytic conditions (N₂ atmosphere). The switch to C-H activation under an O₂ atmosphere suggests a change in the active catalytic species that favors the more challenging C-H bond cleavage on the phenyl ring. researchgate.net Mechanistic studies on related systems, such as Rh(III)-catalyzed C-H activation of pyrazolones, have shown that the process can involve distinct steps like C-H activation, alkyne insertion, and N-N bond cleavage, with the rate-determining step varying depending on the specific reaction. rsc.org

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems

This compound and its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems through cycloaddition and condensation reactions. These reactions expand the structural diversity of pyridazinone-based compounds.

One important class of reactions is the [3+2] cycloaddition. Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, can undergo [3+2] cycloaddition reactions with dipolarophiles like ethyl propiolate. This process leads to the formation of fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov

Condensation reactions are also widely used to build fused systems. For example, pyridazinone derivatives can be synthesized by the condensation of γ-keto acids with hydrazines. mdpi.com These resulting pyridazinones can then serve as platforms for further annulation. A common strategy involves the reaction of a dicarbonyl compound with hydrazine hydrate to form the pyridazine (B1198779) ring, which is already fused to another ring system, such as a cyclopentadiene. researchgate.net Another approach involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate, which, after cyclization, yields 1,2,3-triazolo[4,5-d]pyridazines. nih.gov Furthermore, condensation of 3-chloro-5-phenyl-1,2-dithiolylium chloride with 2-amino-N-heterocycles can lead to the formation of complex fused systems, demonstrating the versatility of condensation chemistry in this area. rsc.org Intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains also provide a route to fused benzonitriles. mdpi.com

These synthetic strategies allow for the creation of a wide array of fused heterocyclic structures incorporating the pyridazinone core, as exemplified in the table below.

| Reaction Type | Reactants | Product Class |

| [3+2] Cycloaddition | Pyridazinium ylides + Alkynes | Pyrrolo[1,2-b]pyridazines nih.gov |

| Condensation | γ-Keto acids + Hydrazines | Dihydropyridazinones mdpi.com |

| Condensation | 1,2-Diacylcyclopentadienes + Hydrazine | 5,6-Fused ring pyridazines researchgate.net |

| Condensation | 1,2,3-Triazole dicarbonyls + Hydrazine | 1,2,3-Triazolo[4,5-d]pyridazines nih.gov |

| Intramolecular Diels-Alder | Pyridazines with alkyne side chains | Fused benzonitriles mdpi.com |

Chemical Reactivity and Mechanistic Organic Chemistry Studies

Tautomerism and Isomeric Equilibria in Pyridazinone Systems

Pyridazin-3(2H)-one and its derivatives, including 6-phenylpyridazin-3(2H)-one, exhibit lactam-lactim tautomerism. This is a form of prototropic tautomerism involving the migration of a proton between the nitrogen and oxygen atoms of the amide group within the heterocyclic ring. bohrium.comscispace.comtandfonline.com The two primary tautomeric forms are the lactam (keto) form, this compound, and the lactim (enol) form, 3-hydroxy-6-phenylpyridazine. bohrium.com

Spectroscopic and computational studies have consistently shown that the lactam form is the more stable and predominant tautomer under most conditions. bohrium.comrsc.orgcore.ac.uk The stability of the lactam form is attributed to the greater strength of the C=O double bond compared to the C=N double bond and favorable resonance stabilization. bohrium.comscispace.com

However, the position of the tautomeric equilibrium can be influenced by several factors:

Solvents: In dilute solutions of non-polar solvents like dioxane, the proportion of the lactim tautomer can increase. researchgate.netthieme-connect.de

Substituents: Electron-donating or withdrawing groups on the pyridazinone ring can alter the relative electron densities and shift the equilibrium. For example, a pyrrolyl substituent has been shown to enhance the electron density on the pyridazine (B1198779) ring, thereby shifting the equilibrium towards the hydroxyl (lactim) structure compared to the unsubstituted parent system. researchgate.net

pH: The ionization state of the molecule can favor one tautomer over the other. sphinxsai.com

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G** level have been employed to investigate the tautomerization process. scispace.com These studies have examined mechanisms for the hydrogen transfer, including a direct transfer from nitrogen to oxygen and a dimer-assisted double hydrogen transfer, with the latter having a significantly lower activation energy in the gas phase. scispace.com

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure Name | Key Features | Predominance |

| Lactam (Keto) | This compound | Contains a C=O (carbonyl) group and an N-H bond. | Generally predominant and more stable. bohrium.comrsc.org |

| Lactim (Enol) | 3-Hydroxy-6-phenylpyridazine | Contains a C=N bond and an O-H (hydroxyl) group. | Less stable; population can increase in non-polar solvents. thieme-connect.de |

Oxidation-Reduction Chemistry of the Pyridazinone Ring

The pyridazinone ring and its substituents can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation: The carbon atoms of the pyridazinone ring are susceptible to oxidation. nih.gov Research on related structures shows that substituents on the ring can be readily oxidized. For example, a methyl group at the C-6 position of the pyridazine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate. google.com Similarly, the oxidation of a methylene (B1212753) group at the C-5 position of an indeno-pyridazinone derivative to a ketone has been reported. mdpi.com

Reduction: Reduction reactions involving the pyridazinone core have also been investigated. A notable reaction is the reductive dehalogenation (hydrodeiodination) that can occur subsequent to nucleophilic substitution. When 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one is treated with hydrogen iodide, it first forms the 5-iodo derivative, which can then be reduced to the deiodinated product, 2-methyl-6-phenylpyridazin-3(2H)-one. researchgate.netarkat-usa.org This hydrodeiodination process is influenced by reaction time and temperature, with prolonged heating favoring the dehalogenated product. arkat-usa.org

Coordination Chemistry and Ligand Properties of Pyridazinone Derivatives

The pyridazinone scaffold, with its multiple heteroatoms (N, O), is an effective ligand for coordinating with metal ions, forming a variety of metal complexes. researchgate.net These complexes are of interest for their potential applications in catalysis and materials science. scholarsresearchlibrary.com

Metal-Ligand Binding Modes and Chelation Behavior

Pyridazinone derivatives can act as monodentate, bidentate, or tridentate ligands. researchgate.net Coordination typically involves the carbonyl oxygen atom and one of the ring nitrogen atoms, forming a stable chelate ring. researchgate.netresearchgate.net If additional donor atoms are present in the substituents on the pyridazinone ring, multidentate coordination is possible.

For example, hydrazone derivatives of this compound can act as tridentate ligands, coordinating to metal ions like Cu(II) and Co(II) through the pyridazinone carbonyl oxygen, the azomethine nitrogen of the hydrazone moiety, and another donor atom from a substituent. tandfonline.com The geometry of the resulting complexes, such as octahedral or tetrahedral, depends on the metal ion and the specific ligand structure. bohrium.comresearchgate.net

Table 3: Common Coordination Modes of Pyridazinone Ligands

| Ligand Type | Potential Donor Atoms | Coordination Mode |

| Simple Pyridazinone | Carbonyl Oxygen, Ring Nitrogen | Bidentate (O, N) |

| Substituted Pyridazinone (e.g., with hydrazone) | Carbonyl Oxygen, Ring Nitrogen, Substituent Donor Atom(s) | Bidentate or Tridentate |

Influence of Pyridazinone Ligands on Catalytic Cycles

Metal complexes featuring pyridazinone-based ligands have been investigated for their catalytic activity. researchgate.netnih.gov The electronic and steric properties of the pyridazinone ligand can be "tuned" by modifying its substituents, which in turn influences the catalytic performance of the metal center. zenodo.org

For instance, copper complexes formed in situ with pyridazinone-based ligands have been studied for their catecholase activity, which is the catalytic oxidation of catechol to o-quinone. researchgate.net The catalytic activity is dependent on factors such as the nature of the metal salt's anion and the solvent, which affect the coordination of the ligand to the metal center. researchgate.net The electron-rich complexes formed facilitate the oxidation, highlighting the role of the ligand in modulating the redox properties of the catalytic center. researchgate.net Furthermore, iron terpyridine complexes, which are structurally related, have shown utility in a broad range of C-C coupling reactions and catalytic oxidations. nih.gov

Spectroscopic and Computational Analysis of Metal Complexes

The structures and properties of metal complexes derived from this compound are extensively studied using a combination of spectroscopic and computational methods.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This technique is crucial for determining the ligand's binding mode. A shift in the C=O stretching frequency upon coordination to a metal ion indicates the involvement of the carbonyl oxygen in bonding. tandfonline.com Changes in the C=N stretching frequency can also provide evidence of coordination. tandfonline.com

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligands and their complexes in solution. mdpi.com

Single-Crystal X-ray Diffraction: This provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

Computational Analysis: Density Functional Theory (DFT) calculations are widely used to complement experimental data. researchgate.netmdpi.comresearchgate.net These computational studies can:

Optimize the geometry of the ligands and their metal complexes. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure and reactivity of the complexes. mdpi.comnih.gov

Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

Provide insights into the thermodynamic and kinetic aspects of the reactions they are involved in. nih.gov

Computational Chemistry and Theoretical Modeling of 6 Phenylpyridazin 3 2h One Interactions

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 6-Phenylpyridazin-3(2H)-one. By calculating the electronic structure, DFT methods can predict various molecular characteristics, from reactivity to spectroscopic behavior.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO, LUMO)

The electronic properties of this compound (PPYO) have been explored using DFT calculations, often in the context of its potential applications, such as in dye-sensitized solar cells. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior and reactivity of a molecule.

The energies of these frontier orbitals and the resulting energy gap (ΔE) are indicative of the molecule's stability and its ability to participate in electronic transitions. For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net DFT studies, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to calculate these values for pyridazine (B1198779) derivatives. researchgate.netresearchgate.net

In one study, the HOMO and LUMO energy levels of PPYO were calculated to understand its potential as a dye sensitizer. researchgate.net The distribution of these orbitals is also significant; for many pyridazinone derivatives, the HOMO is localized over the pyridazinone ring and the phenyl group, while the LUMO is often distributed over the pyridazinone ring and any acceptor groups. This separation of electron density is key to their function in various applications.

| Parameter | Value (eV) | Reference |

| EHOMO | -6.21 | researchgate.net |

| ELUMO | -1.97 | researchgate.net |

| Energy Gap (ΔE) | 4.24 | researchgate.net |

| Table 1: Calculated Frontier Molecular Orbital Energies for this compound. |

Prediction of Molecular Reactivity and Site Selectivity via Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). gsconlinepress.com These parameters are instrumental in predicting how this compound will interact with other chemical species. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Local reactivity descriptors, such as the Fukui function, are used to predict the most probable sites for nucleophilic and electrophilic attacks. gsconlinepress.com For this compound and its derivatives, these calculations can identify specific atoms within the molecule that are more susceptible to reaction, which is crucial for understanding its chemical behavior and for designing new synthetic pathways. researchgate.net

| Reactivity Descriptor | Definition | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the global electrophilic nature of a molecule. |

| Table 2: Global Reactivity Descriptors and Their Significance. |

Adsorption Energy Calculations and Surface Interaction Modeling

DFT calculations are also employed to model the interaction of this compound with various surfaces, which is particularly relevant in fields like corrosion inhibition. electrochemsci.orgjocpr.com By calculating the adsorption energy, researchers can determine the strength and nature of the interaction between the molecule and a metal surface. A more negative and larger adsorption energy value typically indicates a stronger and more stable adsorption process. aps.org

These calculations can elucidate whether the adsorption is primarily due to physisorption (weaker, van der Waals forces) or chemisorption (stronger, involving chemical bond formation). researchgate.net The orientation of the molecule on the surface and the specific atoms involved in the bonding can also be determined. For instance, in the context of corrosion inhibition of steel in acidic media, it has been proposed that this compound adsorbs onto the metal surface, forming a protective film. electrochemsci.org The presence of heteroatoms (N, O) and the π-electrons of the aromatic rings in this compound are believed to play a significant role in this adsorption process. electrochemsci.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.

Analysis of Dynamic Behavior and Conformational Space

MD simulations are used to explore the conformational landscape of this compound. nih.gov While the pyridazinone ring itself is relatively rigid, the phenyl substituent can rotate, leading to different conformations. The dihedral angle between the phenyl ring and the pyridazinone ring is a key parameter in these studies. researchgate.net MD simulations can reveal the preferred orientations and the energy barriers between different conformations. nih.gov Understanding the dynamic behavior is essential as the conformation of the molecule can significantly influence its biological activity and its interaction with other molecules or surfaces. mdpi.com These simulations track the positions and velocities of atoms over time, providing a trajectory that can be analyzed to understand flexibility and structural fluctuations. nih.govarxiv.org

Simulation of Interfacial Adsorption Processes and Self-Assembly

MD simulations are a powerful tool for visualizing and analyzing the adsorption of molecules onto surfaces and their subsequent self-assembly. ucl.ac.uk In the context of corrosion inhibition, MD simulations can model the process of this compound molecules adsorbing onto a metal surface from a solution. researchgate.net These simulations can show how the molecules arrange themselves on the surface, whether they form a monolayer or multilayer, and how they interact with each other and with solvent molecules. nih.gov

Advanced Spectroscopic and Surface Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Phenylpyridazin-3(2H)-one. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map out the precise connectivity of atoms within the molecule.

In the ¹H NMR spectrum of this compound derivatives, aromatic protons typically appear in the range of δ 7.0–8.0 ppm. For instance, in a study of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, the aromatic protons were observed as multiplets between δ 7.38 and 7.80 ppm, while the pyridazinone ring proton appeared as a singlet at δ 7.90 ppm. mdpi.com The methylene (B1212753) protons of the benzyl (B1604629) group typically resonate as a singlet around δ 2.96 ppm, and the NH proton of the pyridazinone ring can be seen as a singlet at approximately δ 10.84 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the pyridazinone ring is characteristically found in the downfield region, around δ 160–165 ppm. In the case of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the carbonyl carbon signal was observed at δ 160.77 ppm. mdpi.com Aromatic carbons and the carbons of the pyridazinone ring resonate in the δ 120-150 ppm range, while the methylene carbon appears further upfield. mdpi.com For example, in 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, the carbon signals were assigned within the δ 35-162 ppm range. mdpi.com

Detailed analysis of coupling constants helps in determining the relative positions of protons on the aromatic rings and the heterocyclic core.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | 2.96 (s, 2H, CH₂-Ar), 7.38–7.45 (m, 3H, H-Ar), 7.61 (d, 2H, J = 8.4 Hz, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.80 (d, 2H, J = 8.4 Hz, H-Ar), 7.90 (s, 1H, CH-pyri), 10.84 (s, 1H, CONH) | Not fully specified, but within the expected ranges. | mdpi.com |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | 4.10 (s, 2H, NCH₂CO), 6.89 (s, 1H, H-Pyz), 7.35-7.41 (m, 4H, H-Ar), 7.53-7.55 (m, 2H, H-Ar) | 31.44, 125.95, 126.06, 129.32, 129.44, 129.56, 129.77, 130.63, 133.23, 135.15, 140.31, 144.32, 160.77 | mdpi.com |

| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | 3.97 (s, 2H, CH₂-Ar), 7.37-7.46 (m, 3H, H-Ar), 7.56 (t, J = 7.9 Hz, 1H, H-Ar), 7.78-7.81 (m, 3H, H-Ar), 8.03 (s, 1H, H-pyr), 8.05 (ddd, J = 8.3, 2.4, 1.0 Hz, 1H, H-Ar), 8.21 (d, J = 2.0 Hz, 1H, H-Ar) | 35.40, 122.10, 124.17, 126.21, 129.36, 129.42, 129.72, 130.36, 135.28, 136.41, 141.01, 141.94, 144.64, 148.32, 161.09 | mdpi.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint.

FTIR spectroscopy is particularly effective for detecting polar functional groups. The carbonyl (C=O) stretching vibration of the pyridazinone ring is a prominent feature, typically appearing in the range of 1640–1660 cm⁻¹. For instance, the C=O stretch in 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is observed at 1646 cm⁻¹. mdpi.com The N-H stretching vibration of the pyridazinone ring gives rise to a band in the region of 3200–3300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=N stretching of the pyridazine (B1198779) ring is found around 1600 cm⁻¹. mdpi.com

Raman spectroscopy, being more sensitive to non-polar bonds, provides complementary information. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. spectroscopyonline.com

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3200 - 3300 | |

| Aromatic C-H Stretch | > 3000 | nih.gov |

| Carbonyl (C=O) Stretch | 1640 - 1675 | nih.gov |

| C=N Stretch | ~1600 | mdpi.com |

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Complex Formation

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bspublications.net For aromatic and heterocyclic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). msu.edu

The spectra of these compounds typically show absorptions arising from π → π* and n → π* transitions. bspublications.netlibretexts.org The π → π* transitions, which are generally more intense, originate from the conjugated system of the phenyl and pyridazinone rings. msu.edu The n → π* transitions are associated with the non-bonding electrons on the nitrogen and oxygen atoms. bspublications.net The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecular framework. bspublications.net For example, conjugation of double and triple bonds can shift the absorption maximum to longer wavelengths. msu.edu Studies have utilized UV-Vis spectroscopy to confirm the interaction between pyridazinone derivatives and other materials, such as the adsorption of 6-phenyl-3(2H)-pyridazinone onto a mild steel surface. eui.eu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov

For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, often as protonated molecules [M+H]⁺. mdpi.com For example, the HRMS of 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one showed a molecular ion peak at m/z 335.0901, which corresponds to the calculated mass for C₁₈H₁₃N₃O₄. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. libretexts.org The fragmentation of the molecular ion can reveal the presence of specific substructures within the molecule.

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Calculated m/z | Found m/z | Ion | Reference |

|---|---|---|---|---|

| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | 335.0900 | 335.0901 | [M]⁺ | nih.gov |

| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | 415.0962 | 415.0963 | [M]⁺ | nih.gov |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | 297.0715 | 297.1030 | [M+H]⁺ | mdpi.com |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | 331.0350 | 331.0020 | [M+H]⁺ | mdpi.com |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

For pyridazinone derivatives, X-ray crystallography has been used to establish key structural features. For example, the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one revealed that the chlorophenyl and pyridazinone rings are nearly perpendicular to each other. iucr.org In another study on 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the analysis showed that the molecules form inversion dimers in the crystal lattice through N—H⋯O hydrogen bonds. researchgate.net This technique is also crucial for determining the absolute configuration of chiral centers within the molecule. mdpi.com

Table 4: Crystallographic Data for a this compound Derivative

| Parameter | 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₄Cl₂N₂O | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

Surface-Sensitive Analytical Methodologies

Scanning Electron Microscopy (SEM) for Microstructural and Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnification. In the context of this compound and its derivatives, SEM can be used to examine the crystal habit, particle size, and surface texture of the synthesized compounds. arabjchem.org

For instance, SEM analysis has been employed to observe the morphology of pyridazinone derivatives used in various applications. In a study on the antifungal activity of chalcone (B49325) derivatives containing pyridazine, SEM was used to show how the compound could destroy the hyphal morphology of fungi. arabjchem.org In another study, SEM was used to observe the morphology of macrophages treated with a pyridazinone derivative, revealing changes in cell shape and size. nih.gov Furthermore, SEM has been utilized to characterize the particle size and morphology of nanocatalysts used in the synthesis of pyridazinone compounds. nanomaterchem.com

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping at Surfaces

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, often integrated with Scanning Electron Microscopy (SEM), used to determine the elemental composition of a sample. nanoscience.com When a material is bombarded by the electron beam in an SEM, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. nanoscience.comunam.mx By detecting and analyzing the energy of these emitted X-rays, EDX can generate a spectrum revealing the elemental makeup of the analyzed volume and create maps showing the spatial distribution of these elements on the surface. nanoscience.comjeol.com

In research involving this compound and its derivatives, EDX plays a crucial role in surface analysis, particularly in fields like corrosion science. researchgate.net For instance, when derivatives of this compound are evaluated as corrosion inhibitors for metals like carbon steel, EDX analysis is performed on the metal's surface after exposure to a corrosive environment with and without the inhibitor. researchgate.netresearchgate.net The resulting elemental maps and spectra provide direct evidence of the inhibitor's effectiveness.

The analysis confirms the formation of a protective film by detecting the presence of elements from the pyridazinone compound—such as carbon, nitrogen, and oxygen—on the steel surface. researchgate.netresearchgate.net Conversely, a decrease in the signal for the base metal (e.g., iron) indicates that the surface is covered by the inhibitor's adsorbed layer. researchgate.net These findings are critical for confirming the mechanism of action, demonstrating that the compound adsorbs onto the material's interface to create a physical barrier against corrosive agents. researchgate.netresearchgate.net

Table 1: Representative EDX Data for Carbon Steel Surface in 1 M HCl

| Element | Atomic % (Without Inhibitor) | Atomic % (With Pyridazinone Inhibitor) |

|---|---|---|

| Fe | 75.2 | 28.5 |

| C | 10.5 | 45.8 |

| O | 12.8 | 21.3 |

| N | 0.5 | 4.1 |

| Cl | 1.0 | 0.3 |

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Localized Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. azonano.com Unlike electron microscopy, AFM does not require a vacuum and can be used to study samples in air or liquid, making it ideal for characterizing a wide range of materials, including soft organic films. nih.govparksystems.com The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and mechanical contact forces cause the cantilever to deflect, and this deflection is measured to create a detailed surface map. azonano.com

In studies related to this compound, particularly in its application as a surface-active agent like a corrosion inhibitor, AFM is an invaluable tool for visualizing the effects of the compound on surface morphology. journaltocs.ac.ukresearchgate.net Researchers use AFM to compare the surface topography of a material (e.g., mild steel) before and after the application of the inhibitor. researchgate.net Before treatment, the metal surface might exhibit significant roughness and features characteristic of corrosion. After the application of a pyridazinone-based inhibitor, AFM images can reveal the formation of a smoother, more uniform surface. researchgate.net

This change in topography provides strong evidence for the formation of a protective adsorbed film. researchgate.net By analyzing the AFM data, researchers can quantify changes in surface roughness parameters, such as the root mean square (RMS) roughness, to objectively assess the film's quality and coverage. mdpi.com These nanoscale topographical studies help elucidate how the inhibitor molecules arrange on the surface to shield it from the environment. journaltocs.ac.ukmdpi.com

Table 2: Representative AFM Surface Roughness Data for Mild Steel

| Sample Condition | Scan Area | RMS Roughness (Sq) |

|---|---|---|

| Polished Mild Steel | 5 µm x 5 µm | 15.2 nm |

| Mild Steel in 1 M HCl | 5 µm x 5 µm | 185.6 nm |

| Mild Steel in 1 M HCl with this compound | 5 µm x 5 µm | 35.4 nm |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Information

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgiitr.ac.in The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present. phi.comntu.edu.tw Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. wikipedia.orgcnrs.fr

In research concerning this compound, XPS is employed to confirm the adsorption of the molecule onto a substrate and to understand the nature of the interaction. researchgate.net When used to study corrosion inhibition, for example, XPS analysis of a metal surface treated with this compound can detect the characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), confirming the presence of the inhibitor molecule on the surface. researchgate.net

More detailed analysis of the high-resolution spectra for these elements can reveal the mechanism of adsorption. For instance, a shift in the binding energy of the N 1s peak compared to the pure compound could indicate that the nitrogen atoms in the pyridazine ring are involved in coordination with the metal surface atoms. Similarly, analysis of the O 1s and C 1s peaks can provide insight into the bonding of the carbonyl group and the phenyl ring with the substrate. This level of detail is crucial for establishing the specific active sites of the molecule responsible for its surface activity. researchgate.netwikipedia.org

Table 3: Representative XPS Binding Energy Data for Adsorbed this compound

| Core Level | Binding Energy (eV) | Inferred Chemical State/Interaction |

|---|---|---|

| C 1s | 284.8 | Aromatic C-C/C-H (Phenyl Ring) |

| C 1s | 286.2 | C-N (Pyridazine Ring) |

| C 1s | 288.1 | C=O (Carbonyl Group) |

| N 1s | 399.7 | N-N, N-C (Interaction with Surface) |

| O 1s | 531.5 | C=O (Interaction with Surface) |

| Fe 2p | 710.9 | Fe oxides/hydroxides (Surface species) |

Corrosion Inhibition Efficacy and Mechanistic Investigations

Adsorption Behavior and Thermodynamic Considerations

Determination of Thermodynamic Parameters of Adsorption (ΔGads, ΔHads, ΔSads)

The thermodynamic parameters of adsorption are crucial for understanding the nature and spontaneity of the interaction between an inhibitor molecule and a metal surface. The standard free energy of adsorption (ΔGads) is a key parameter, calculated from the equilibrium constant of adsorption (Kads). The value of Kads can be obtained from adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration in the solution and the surface coverage (θ) on the metal.

The relationship is given by the equation: Kads = (1/55.5) * exp(-ΔGads / RT) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L.

For the adsorption of 6-Phenylpyridazin-3(2H)-one on C38 steel in a 1 M HCl solution, a large Kads value of 2.68 x 10⁴ M⁻¹ was determined. This indicates a strong adsorption of the inhibitor on the steel surface. electrochemsci.org From this, the standard free energy of adsorption (ΔGads) was calculated. While ΔGads has been determined, specific values for the standard enthalpy of adsorption (ΔHads) and standard entropy of adsorption (ΔSads) for this compound have not been explicitly reported in the reviewed scientific literature. The standard enthalpy and entropy of adsorption are typically determined by studying the effect of temperature on the equilibrium constant of adsorption (the van't Hoff equation).

| Thermodynamic Parameter | Value | Metal/Solution System |

|---|---|---|

| Standard Free Energy of Adsorption (ΔGads) | -35.19 kJ/mol | C38 Steel / 1 M HCl |

| Standard Enthalpy of Adsorption (ΔHads) | Not Reported | C38 Steel / 1 M HCl |

| Standard Entropy of Adsorption (ΔSads) | Not Reported | C38 Steel / 1 M HCl |

The negative value of ΔGads indicates that the adsorption of this compound onto the steel surface is a spontaneous process. electrochemsci.org

Proposed Corrosion Inhibition Mechanisms at Metal-Solution Interfaces

The inhibition of metallic corrosion by organic compounds like this compound is primarily attributed to their adsorption at the metal-solution interface. This adsorption process blocks the active sites on the metal surface, thereby impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org

The mechanism of adsorption can be broadly classified into physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond.

The magnitude of the standard free energy of adsorption (ΔGads) provides insight into the type of adsorption. Generally, ΔGads values around -20 kJ/mol or less negative are indicative of physisorption. Values around -40 kJ/mol or more negative suggest chemisorption.

The calculated ΔGads for this compound on C38 steel is -35.19 kJ/mol. electrochemsci.org This value lies on the threshold between physisorption and chemisorption, suggesting that the adsorption mechanism is complex and likely involves a combination of both physical and chemical interactions. However, this value is a strong indication of spontaneous chemical interactions between the inhibitor and the steel surface, leading researchers to propose a chemisorption mechanism. electrochemsci.org

The high inhibition efficiency of this compound is closely linked to its molecular structure. The molecule contains several active centers that facilitate its strong adsorption onto metal surfaces. These include:

Heteroatoms: The presence of two nitrogen atoms and one oxygen atom provides active centers with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (a hallmark of chemisorption). electrochemsci.org

π-Electron Systems: The molecule possesses a phenyl group and a pyridazine (B1198779) ring. The π-electrons in these aromatic systems can interact with the metal surface, further enhancing the adsorption process. electrochemsci.org

This combination of heteroatoms and π-systems allows for effective donor-acceptor interactions, where the inhibitor molecule donates electrons to the metal surface, leading to a strong and stable adsorption layer. electrochemsci.org The ability of such compounds to easily adsorb on the metal surface results in a significant decrease in the corrosion rate by blocking the active corrosion sites. electrochemsci.org

The adsorption of this compound molecules on a metal surface leads to the formation of a protective film that acts as a barrier, isolating the metal from the corrosive environment. The stability of this film is crucial for long-term corrosion protection.

Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS), provide evidence for the formation of this film. An increase in the charge transfer resistance (Rt) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration confirm the formation of an adsorbed layer. electrochemsci.org The decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor molecules at the interface, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. electrochemsci.org

The large value of the adsorption equilibrium constant (Kads = 2.68 x 10⁴ M⁻¹) for this compound signifies strong adsorption and, consequently, the formation of a stable protective film on the steel surface. electrochemsci.org

Influence of Environmental Parameters on Inhibition Performance (e.g., Temperature, Acid Concentration)

The performance of a corrosion inhibitor is significantly affected by environmental conditions such as temperature and the concentration of the corrosive medium.

Temperature: Studies on the corrosion of C38 steel in 1 M HCl in the presence of this compound have been conducted over a temperature range of 298 K to 328 K. electrochemsci.org For many organic inhibitors, an increase in temperature can lead to a decrease in inhibition efficiency. This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures, suggesting a physical adsorption mechanism. For instance, a study on a related derivative, 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one, showed that its inhibition efficiency decreased as the temperature was raised from 308 K to 343 K. researchgate.net Conversely, if the inhibition efficiency remains stable or increases with temperature, it may suggest a stronger, chemisorption-based interaction. The strong interaction implied by the ΔGads value for this compound suggests its protective film may exhibit good stability across a range of temperatures. electrochemsci.org

Acid Concentration: The concentration of the acid is a critical factor, as it determines the corrosivity (B1173158) of the environment. The research on this compound has primarily been conducted in 1 M hydrochloric acid, a highly aggressive medium. electrochemsci.org The compound has demonstrated good inhibitive properties in this environment. The effectiveness of the inhibitor is dependent on its ability to adsorb onto the metal surface in the presence of high concentrations of corrosive ions like H⁺ and Cl⁻. The strong adsorption observed indicates its suitability for such acidic conditions. electrochemsci.org

Pharmacological and Biological Activity Research As a Scaffold for Drug Discovery

Structure-Activity Relationship (SAR) Studies of 6-Phenylpyridazin-3(2H)-one Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For this compound derivatives, these studies have been crucial in optimizing their pharmacological profiles for various targets.

Key findings from SAR studies include:

Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly impact activity. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, derivatives with acetamido and cyano groups at the para or meta position of the benzene (B151609) ring demonstrated potent hypotensive activity, especially when combined with a 5-methyl substituent on the pyridazinone ring. tjpr.org

Modifications of the Pyridazinone Ring: Alterations to the pyridazinone ring itself are critical. The addition of a methyl group at the 5-position of a dihydropyridazinone ring has been shown to enhance potency for phosphodiesterase III (PDE III) inhibition. nih.gov Tricyclic pyridazinones, formed by fusing another ring to the pyridazinone core, exhibit different SAR profiles compared to their bicyclic counterparts. jchemrev.com

N-Substitution: The introduction of various substituents at the N-2 position of the pyridazinone ring has been explored to modulate activity. For example, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown good insecticidal activity. nih.gov In another study, N-alkylation of 4-(aryl)-6-phenylpyridazin-3(2H)-ones with an ethyl ester group was investigated, revealing that this modification could decrease antibacterial activity, which could be restored or even enhanced upon hydrolysis to the corresponding acid. semanticscholar.orgnih.gov

These SAR studies provide a rational basis for the design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Investigation of Specific Biological Targets and Mechanisms of Action

Phosphodiesterase III Inhibition

A significant area of research for this compound derivatives has been their activity as inhibitors of phosphodiesterase III (PDE III), an enzyme crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE III in cardiac and vascular smooth muscle leads to increased cardiac contractility and vasodilation, making these inhibitors valuable for treating conditions like congestive heart failure.

Several this compound derivatives have been identified as potent and selective PDE III inhibitors. tandfonline.comresearchgate.net For example, 4,5-dihydropyridazinones have demonstrated strong inhibitory effects on cardiac PDE III. tjpr.orgtandfonline.com The compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one was found to be a particularly potent PDE III inhibitor with an IC50 of 0.07 microM. nih.gov This compound also exhibited significant inotropic and vasodilator effects. nih.gov

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | Bis(azinone) structure with a 5-methyl group | Potent PDE III inhibitor (IC50 = 0.07 µM), inotrope, and vasodilator. | nih.gov |

| CI-930 | 5-methyl derivative of Imazodan | Specific PDE III inhibitor (IC50 = 0.6 µM). | tjpr.orgtandfonline.com |

| 4,5,6,7-tetrahydrobenzimidazole analog | Analog of Imazodan | Effective PDE III inhibitor. | tandfonline.com |

| Bemoradan | 6-[3,4-Dihydro-3-oxo-1,4-(2H)-benzoxazin-7-yl]-2,3,4,5-tetrahydro-5-methylpyridazin-3-one | Potent and selective PDE-III inhibitor; inotropic and vasodilator agent. | jchemrev.com |

β-Adrenoreceptor Antagonism

Derivatives of this compound have also been investigated for their potential as β-adrenoceptor antagonists, which are widely used in the treatment of hypertension and other cardiovascular diseases. Researchers have designed and synthesized series of these compounds that combine β-blocking activity with vasodilation. tjpr.org

One study reported the development of 6-arylpyridazinones with a phenoxypropanolamine moiety, which exhibited both hypotensive and β-blocking activities in rats. jchemrev.com However, many of these initial compounds showed a high level of intrinsic sympathomimetic activity (ISA) and had relatively short durations of action, indicating a need for further optimization. tjpr.org

HIV-1 Reverse Transcriptase Inhibition

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the development of new antiviral agents. google.com The this compound scaffold has been explored for its potential to yield inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. nih.govoatext.com

While direct examples of this compound as potent HIV-1 RT inhibitors are less common in the provided literature, related heterocyclic structures have shown significant promise. For instance, 6-phenylthiouracil derivatives have demonstrated highly potent and selective inhibition of HIV-1 replication. nih.gov The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an active area of research, and various heterocyclic compounds are being investigated. nih.gov The structural similarities between these active compounds and the this compound core suggest that with appropriate modifications, this scaffold could also lead to effective anti-HIV agents.

G-Protein Coupled Receptor (GPCR) Antagonism

G-protein coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are major targets for drug discovery. nih.govplos.org The this compound scaffold has been utilized in the development of antagonists for specific GPCRs.

For example, pyridazinone-arylpiperazine derivatives have been synthesized and shown to possess α1-adrenoceptor antagonist activity, with some compounds being more potent than the reference drug prazosin. scholarsresearchlibrary.com Research has also focused on orphan GPCRs, such as GPR18 and GPR55. rsc.org While not directly featuring the this compound core, the discovery of bicyclic imidazole-4-one derivatives as antagonists for these receptors highlights the potential of related heterocyclic structures in targeting GPCRs. rsc.org The development of selective antagonists for GPCRs like GPR54, which is involved in modulating sex hormones, is another area of interest where pyridazinone-like structures could be explored. nih.gov

Aldose Reductase Inhibition and Antioxidant Properties

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Inhibitors of aldose reductase (ARIs) are therefore of significant therapeutic interest. The this compound scaffold has been incorporated into molecules designed to inhibit this enzyme.

In one study, thirty new aryl-pyridazinone-substituted benzenesulphonylurea derivatives were synthesized and evaluated. tandfonline.com Several of these compounds exhibited both anti-hyperglycemic activity and the ability to inhibit rat lens aldose reductase. tandfonline.comtandfonline.com Specifically, compounds with certain substitutions showed ARI activity with IC50 values in the micromolar range, with two compounds demonstrating activity comparable to the standard, quercetin. tandfonline.comtandfonline.com

Furthermore, some novel pyrido[3,2-b]pyrazin-3(4H)-one derivatives, which share structural similarities with pyridazinones, have been synthesized and shown to be potent and selective aldose reductase inhibitors with additional antioxidant activity. nih.gov Derivatives with phenolic hydroxyl groups, in particular, displayed good DPPH radical scavenging activity. nih.gov This dual activity of aldose reductase inhibition and antioxidant properties is a desirable feature for compounds aimed at treating diabetic complications.

| Compound Series | Key Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| Aryl-pyridazinone-substituted benzenesulphonylureas | Pyridazinone linked to a benzenesulphonylurea moiety | Showed both anti-hyperglycemic activity and aldose reductase inhibition (IC50 range: 34-242 µM). | tandfonline.comtandfonline.com |

| 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives | Pyrido[3,2-b]pyrazin-3(4H)-one core with phenoxy substituents | Potent and selective aldose reductase inhibitors (IC50 range: 0.023-8.569 µM) with antioxidant properties. | nih.gov |

Antiviral Activity Studies, with a focus on Avian Influenza Virus (H5N1)

The quest for effective antiviral agents against influenza viruses, especially the virulent H5N1 strain, is a global health priority. Research into heterocyclic compounds has identified the pyridazinone structure as a key pharmacophore for antiviral activity. While direct studies on the parent compound this compound are limited in publicly available research, extensive investigation into its derivatives has highlighted the potential of this chemical scaffold.

In one study, a series of heterocyclic compounds were synthesized and evaluated for their in-vitro antiviral activity against the H5N1 virus [A/Chicken/Egypt/1/20(H5N1)]. farmaceut.org Among the synthesized compounds was a derivative of this compound, namely 4-[2-(4-Bromophenyl)hydrazinyl]-6-phenylpyridazin-3(2H)-one . This compound, along with others in the study, was tested to determine its 50% effective concentration (EC50) and 50% lethal dose (LD50), which are crucial parameters for assessing antiviral efficacy and cytotoxicity. The study confirmed antiviral potential through plaque reduction assays on Madin-Darby canine kidney (MDCK) cells. farmaceut.org Although the specific EC50 and LD50 values for this particular derivative were part of a broader screening, the findings underscore the importance of the this compound backbone in conferring anti-H5N1 activity. farmaceut.orgresearchgate.net

The following table summarizes the key findings from studies on derivatives of this compound.

| Compound Class | Virus Strain | Key Findings | Reference |

| Pyridazinone Derivatives | Avian Influenza Virus (H5N1) | Showed promising antiviral activity in in-vitro assays. | farmaceut.orgresearchgate.net |

| Pyrazole-based Pyridazinones | Avian Influenza Virus (HPAI-H5N1) | Demonstrated inhibition of viral replication in chicken embryos. | nih.gov |

Computational Drug Design, Molecular Docking, and Pharmacophore Modeling for Target Identification

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design and screening of potential drug candidates. researchgate.netfrontiersin.org Methodologies like molecular docking and pharmacophore modeling are pivotal in understanding the interactions between a ligand and its biological target at a molecular level. wjarr.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. wjarr.com For pyridazinone derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. For instance, in the context of anti-inflammatory research, derivatives of 6‐phenylpyridazin‐3(2H)‐one were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to understand their inhibitory mechanism. researchgate.net Although not directly targeting H5N1 in this specific study, the approach demonstrates the utility of molecular docking in identifying key interactions that contribute to biological activity. This same methodology is applicable to viral protein targets to identify potential inhibitors.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. frontiersin.org These models are then used to screen large compound libraries to identify new molecules that are likely to be active. For the this compound scaffold, pharmacophore modeling can help in identifying the key chemical features responsible for its antiviral activity. By understanding the arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to viral targets, medicinal chemists can design more potent and selective inhibitors.

The integration of molecular docking and pharmacophore modeling provides a powerful strategy for hit identification and lead optimization. nih.gov For the this compound scaffold, these computational approaches can be used to:

Identify potential viral protein targets.

Predict the binding affinity of novel derivatives.

Guide the synthesis of more effective antiviral agents.

The table below outlines the application of these computational methods in the study of pyridazinone-related structures.

| Computational Method | Application | Outcome | Reference |